(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
CAS No.: 1327176-75-9
Cat. No.: VC4430897
Molecular Formula: C22H14ClFN2O2
Molecular Weight: 392.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327176-75-9 |
|---|---|
| Molecular Formula | C22H14ClFN2O2 |
| Molecular Weight | 392.81 |
| IUPAC Name | 2-(5-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H14ClFN2O2/c23-15-10-11-18(24)19(13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27) |
| Standard InChI Key | WKYWYXSIDFPXCH-ROMGYVFFSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F |
Introduction
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically imines and chromenes. This compound is characterized by its carbon-based structure, which includes a chromene core, an imino group, and a substituted phenyl moiety. The presence of both chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity, making it a candidate for further research in medicinal chemistry.
Synthesis
The synthesis of (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves condensation reactions between appropriate precursors. These reactions require specific conditions to ensure the formation of the desired product with high purity and yield. The synthesis pathway may involve several steps, including the preparation of intermediate compounds and the final coupling reaction to form the target molecule.
Biological Activity and Applications
Compounds like (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide are of interest in medicinal chemistry due to their potential biological activities. The specific stereochemistry at the imine position is critical for its biological activity, as it influences the compound's interaction with biological targets. These interactions can lead to modulation of enzyme activity or receptor binding, suggesting potential applications in drug development.
Research Findings
Research on similar compounds indicates that structural modifications can significantly impact biological activity. The presence of chloro and fluoro substituents on the phenyl ring allows for fine-tuning of the compound's properties for targeted applications. Studies on the interaction of these compounds with biological targets have shown promise in understanding their mechanisms of action, which may involve inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | Chromene core with chloro and fluoro substituents | Potential biological activity due to specific substitution pattern |
| (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | Similar chromene core with different halogen arrangement | Exhibits potential anticancer properties |
| (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | Chromene core with fluoro and methyl substituents | Different biological activity profile due to substitution pattern |
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